Ampyzine

CAS No.: 5214-29-9

Cat. No.: VC3874738

Molecular Formula: C6H9N3

Molecular Weight: 123.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5214-29-9 |

|---|---|

| Molecular Formula | C6H9N3 |

| Molecular Weight | 123.16 g/mol |

| IUPAC Name | N,N-dimethylpyrazin-2-amine |

| Standard InChI | InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 |

| Standard InChI Key | UUINNXPPLPDRQX-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CN=C1 |

| Canonical SMILES | CN(C)C1=NC=CN=C1 |

Introduction

Chemical Identity and Structural Characteristics

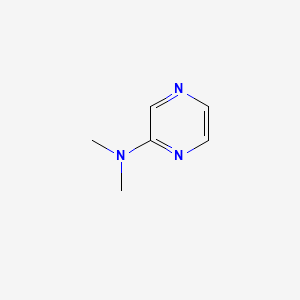

Ampyzine (IUPAC name: N,N-dimethyl-2-pyrazinamine) is a heterocyclic organic compound with the molecular formula C₆H₉N₃ and a molar mass of 123.159 g·mol⁻¹ . Its structure comprises a pyrazine ring substituted with a dimethylamino group at the 2-position (Figure 1).

Table 1: Key Chemical and Physical Properties of Ampyzine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 5214-29-9 | |

| Molecular Formula | C₆H₉N₃ | |

| Molar Mass | 123.159 g·mol⁻¹ | |

| SMILES Notation | CN(C)C1=NC=CN=C1 | |

| Solubility | Not fully characterized |

The compound’s planar aromatic ring and nitrogen-rich structure contribute to its ability to interact with biological targets, particularly monoamine transporters and enzymes .

Pharmacological Profile and Mechanism of Action

Classification and Primary Targets

Ampyzine is pharmacologically categorized as a CNS stimulant and MAOI . Its mechanism involves dual modulation of monoaminergic systems:

-

Monoamine Oxidase Inhibition: Ampyzine inhibits monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as dopamine, norepinephrine, and serotonin . This action increases synaptic concentrations of these neurotransmitters, potentiating their effects.

-

Catecholamine Reuptake Modulation: Structural similarities to amphetamines enable ampyzine to compete with endogenous monoamines for reuptake transporters, further elevating synaptic monoamine levels .

Table 2: Comparative Pharmacological Activity of Ampyzine and Amphetamine

| Parameter | Ampyzine | Amphetamine |

|---|---|---|

| MAO Inhibition | Moderate | Weak |

| Dopamine Reuptake | Not reported | Weak inhibition |

| Noradrenergic Activity | Indirect via MAO inhibition | Direct receptor agonism |

Structural-Activity Relationships

The dimethylamino group at the 2-position of the pyrazine ring is critical for MAO affinity. Analogues such as triampyzine (3,5,6-trimethylampyzine) exhibit anticholinergic properties, underscoring the impact of substituent modifications on target selectivity .

Synthesis and Manufacturing

Ampyzine is synthesized through a four-step process:

-

Condensation: Glyoxal reacts with 2-aminomalonamide to form a pyrazine derivative.

-

Hydrolysis: Acid-catalyzed hydrolysis yields 2-hydroxypyrazine.

-

Halogenation: Treatment with phosphorus pentachloride produces 2-chloropyrazine.

-

Amination: Reaction with dimethylamine substitutes the chlorine atom, yielding ampyzine .

Key Reaction Equations

This pathway emphasizes the use of readily available precursors and halogenation-amination sequences common in heterocyclic chemistry .

Preclinical and Clinical Research Landscape

Historical Studies

Early studies classified ampyzine as a euphoriant, though detailed clinical trial data remain sparse . Its MAOI activity suggests potential applications in depressive disorders, but safety concerns associated with classical MAOIs (e.g., hypertensive crises) have limited its development .

Analogues and Derivatives

Triampyzine, a methylated analogue, demonstrates anticholinergic and antisecretory effects, highlighting the versatility of pyrazine-based scaffolds in drug design .

Future Directions and Research Gaps

-

Mechanistic Elucidation: Detailed kinetic studies of MAO inhibition are needed to quantify potency and isoform selectivity.

-

Therapeutic Repurposing: Evaluation in treatment-resistant depression or neurodegenerative disorders (e.g., Parkinson’s disease) could exploit its MAOI activity.

-

Safety Profiling: Preclinical toxicology and drug interaction studies are essential for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume